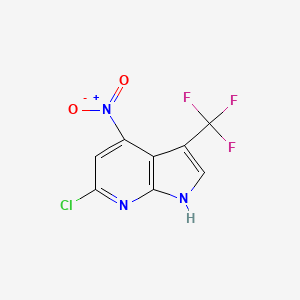
1-(Aminomethyl)-3-fluoro-cyclobutanemethanol
Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “1-(Aminomethyl)-3-fluoro-cyclobutanemethanol” suggests it contains a cyclobutane ring with a fluorine atom, an aminomethyl group, and a methanol group .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis of aminomethyl groups often involves alkylation or the Mannich reaction .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups. Amines, for example, can participate in a variety of reactions, including substitution and deamination .
Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .
Scientific Research Applications
Synthesis and Structural Studies :
- A three-step synthesis of 1-aminomethyl-1-fluorocycloalkanes, which includes "1-(Aminomethyl)-3-fluoro-cyclobutanemethanol", was developed starting from methylenecycloalkanes. This method provides an efficient route to these compounds, which are useful in medicinal chemistry (Moens, D’hooghe, & Kimpe, 2013).
- Research on substituent effects on cyclobutenes, including those with structures similar to "this compound", revealed insights into geometries and reaction rates in electrocyclic reactions, which are fundamental to understanding the chemical behavior of these compounds (Niwayama et al., 1996).
Applications in Medicinal Chemistry :
- A synthetic route to 1-alkyl-3-aminomethyl-3-fluoropiperidines was described, highlighting the relevance of such compounds as building blocks in medicinal chemistry. These include analogs of "this compound" (Van Hende et al., 2009).
- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a compound related to "this compound", was synthesized for use in positron emission tomography (PET) for tumor delineation, demonstrating the potential of these compounds in medical imaging (Shoup & Goodman, 1999).
Novel Compounds and Their Properties :
- Studies on cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which share structural features with "this compound", revealed distinct physical-chemical properties. These findings are important for the design of new compounds with specific characteristics (Chernykh et al., 2016).
Chemical Rearrangements and Transformations :
- Research on carbanionic rearrangements of halomethylenecyclobutanes, including fluoro analogues, contributed to the understanding of reaction mechanisms and pathways that are key to synthesizing derivatives of "this compound" (Du et al., 1998).
Mechanism of Action
Target of Action
Amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups , are known to interact with a variety of biological targets.
Mode of Action
Amines are known to undergo a variety of chemical reactions . For instance, they can react with acid chlorides to form amides .
Biochemical Pathways
It’s known that different forces and molecular mechanisms might have driven the shaping of genomes and the emergence of new metabolic abilities during evolution .
Pharmacokinetics
The elimination half-life is approximately 5 to 7 hours .
Result of Action
Amines are known to undergo a variety of chemical reactions, which can result in the formation of new compounds .
Action Environment
It’s known that the success of certain reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(aminomethyl)-3-fluorocyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-5-1-6(2-5,3-8)4-9/h5,9H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBQJQKCIWFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



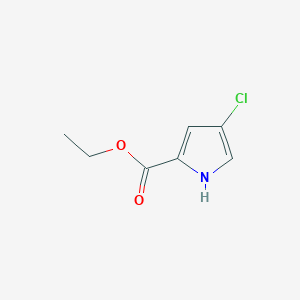
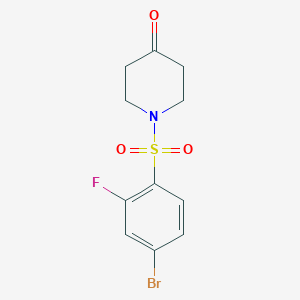
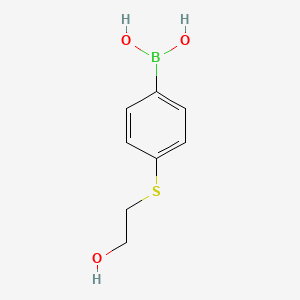
![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
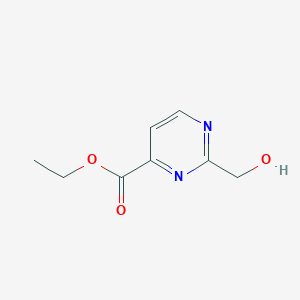


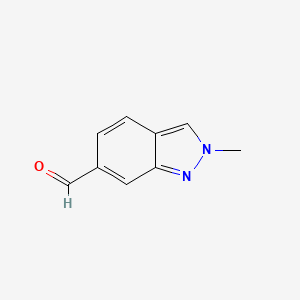
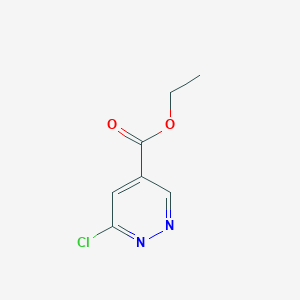
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)

